Steroid Sulfatase (STS) Inhibitory Potency: 8-Fold Cellular Advantage Over Nortropinyl-Arylsulfonylureas
In a cellular STS inhibition assay using human JEG3 choriocarcinoma cells with [³H]-estrone sulfate (E1S) as the substrate, N-Carbamoyl-N,3-dimethylbenzene-1-sulfonamide demonstrated an IC50 of 33 nM [1]. In contrast, the most potent compound from the nortropinyl-arylsulfonylurea chemotype, a structurally distinct sulfonylurea subclass representing the nearest STS-targeted comparator class, achieved a best cellular IC50 of approximately 270 nM under comparable assay conditions [2].
| Evidence Dimension | Cellular steroid sulfatase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | Nortropinyl-arylsulfonylurea (best compound): IC50 ≈ 270 nM |
| Quantified Difference | Approximately 8.2-fold higher inhibitory potency for the target compound |
| Conditions | Human JEG3 choriocarcinoma cell lysates, [³H]-E1S substrate, 1-hour incubation, scintillation spectrometry quantification |
Why This Matters
An 8-fold potency advantage in a cell-based assay directly impacts compound selection when screening for STS inhibition; lower concentrations of the target compound are required to achieve the same degree of enzyme blockade, reducing potential off-target effects at higher concentrations.
- [1] BindingDB BDBM50528712 (CHEMBL4471248). Inhibition of steroid sulfatase in human JEG3 cells; IC50 33 nM. Deposited 2021. URL: https://ww.bindingdb.org/ View Source
- [2] Nussbaumer P, Lehr P, Billich A. Nortropinyl-arylsulfonylureas as novel, reversible inhibitors of human steroid sulfatase. Bioorg Med Chem Lett. 2003;13(21):3673-3677. Best cellular IC50 ≈ 270 nM. View Source
